
5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines or hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyrazoles, and various derivatives with functional groups like alkyl, acyl, or sulfonyl groups .
Aplicaciones Científicas De Investigación
5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
3-(2-(5-(3-methylpyridin-4-yl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-2-oxaspiro[4.5]decan-1-one: A more complex structure with additional rings and functional groups.
Uniqueness
5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
2761025-01-6 |
|---|---|
Fórmula molecular |
C9H10N4 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-(3-methylpyridin-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-5-11-3-2-7(6)8-4-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
Clave InChI |
MMCAIMXJKQDRNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-[2-(2-Methoxyethoxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13582362.png)
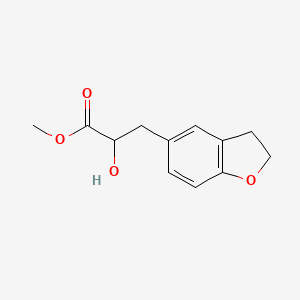
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine](/img/structure/B13582372.png)
![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
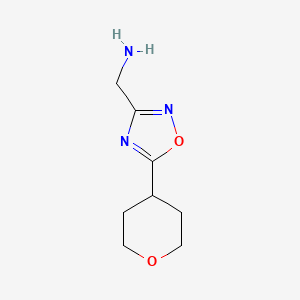
![3-[(Tert-butoxy)methyl]azetidine](/img/structure/B13582392.png)
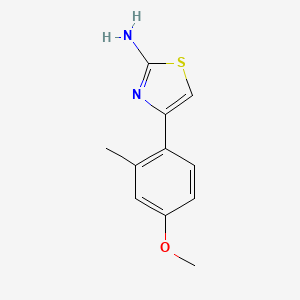
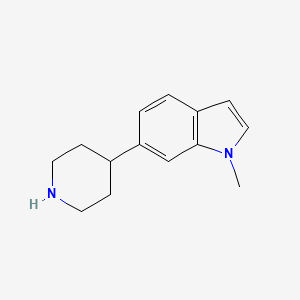
![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)
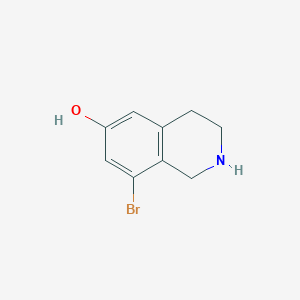
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
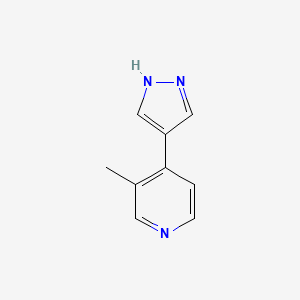
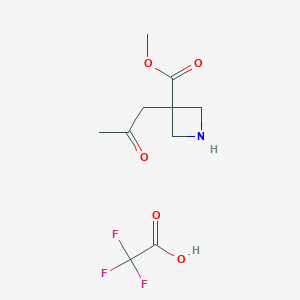
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
